![molecular formula C21H24N4O2S B2964782 N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-96-8](/img/structure/B2964782.png)
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with the following structural formula: . It consists of a benzamide core substituted with an ethylthio group, a phenethyl moiety, and a 1,2,4-triazole ring.
Synthesis Analysis
The synthesis of this compound involves several steps. One notable improvement in its synthesis is the replacement of the mesylate intermediate with a bromide derivative, resulting in a threefold increase in overall yield (from 5%–15% to 42%) . The improved reproducibility makes it a valuable precursor for further functionalization.
Molecular Structure Analysis
The molecular formula of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is C~9~H~12~S . It contains a benzamide ring, a 1,2,4-triazole ring, and an ethylthio group .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Screening
A study by Desai, Rajpara, and Joshi (2013) investigated the antimicrobial properties of related compounds, highlighting their potential in treating microbial diseases, particularly bacterial and fungal infections. This suggests that derivatives of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide might have similar antimicrobial applications (Desai, Rajpara, & Joshi, 2013).
Transformation and Excretion in Biological Systems
Research by Arita et al. (1970) explored the transformation of similar compounds in biological systems, particularly focusing on their excretion in the urine of rabbits. This study could provide insights into the metabolism and excretion of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in similar biological systems (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Synthesis and Structural Analysis
A study by Aly et al. (2017) on the synthesis and structural analysis of similar compounds provides valuable insights into the chemical properties and potential applications of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. Their work emphasized the importance of NMR spectroscopy and X-ray structural analyses in understanding these compounds' structures (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).
Anticancer Evaluation
Bekircan, Kucuk, Kahveci, and Bektaş (2008) investigated the anticancer activity of compounds structurally similar to N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. This indicates potential applications in cancer research and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Reversed-phase Liquid Chromatographic Elution Characteristics
Lehtonen's (1983) research on the chromatographic retention of similar compounds helps in understanding the behavior of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in chromatographic systems. This could be significant for its purification and analysis (Lehtonen, 1983).
Molecular Docking Studies
Karayel (2021) conducted molecular docking studies on benzimidazole derivatives, which could be applied to understand the interaction of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide with biological targets. This approach is crucial for drug discovery and development (Karayel, 2021).
Future Directions
properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-28-21-24-23-19(25(21)14-13-16-7-5-4-6-8-16)15-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPWMGRNBUTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide |
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